
2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine” is based on the piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is common in the pharmaceutical industry and is a key component in the synthesis of many drugs .Chemical Reactions Analysis
Piperidines and their derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Applications De Recherche Scientifique
Antibacterial Agents Development
Research on heterocyclic compounds containing a sulfonamido moiety, including structures similar to 2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine, has shown significant potential in the development of new antibacterial agents. Studies demonstrate the synthesis of novel compounds through reactions involving active methylene compounds, leading to derivatives with high antibacterial activities. This approach opens avenues for the creation of effective treatments against bacterial infections, showcasing the chemical's versatility in medicinal chemistry (Azab, Youssef, & El-Bordany, 2013).
Inhibitors for Adhesion Molecules
Compounds derived from 2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine have been explored for their inhibitory activity on adhesion molecules, such as ICAM-1. These molecules play a crucial role in inflammation and autoimmune diseases. Research involving piperidine carboxylic acid derivatives has identified potent inhibitors that can modulate the upregulation of adhesion molecules, offering therapeutic potentials for treating inflammatory diseases and possibly reducing the severity of autoimmune responses (Kaneko et al., 2004).
Green Chemistry and Catalysis
The synthesis of pyrano[2,3-c]pyrazole derivatives has been enhanced by employing green chemistry principles, utilizing nano magnetic piperidinium benzene-1,3-disulfonate as a catalyst. This methodology emphasizes the importance of environmental sustainability in chemical synthesis, offering a clean, efficient, and economically viable route for producing heterocyclic compounds. Such advancements not only contribute to the field of green chemistry but also highlight the application of 2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine derivatives in facilitating eco-friendly synthetic processes (Ghorbani‐Vaghei et al., 2017).
Potential Substance P Antagonists
The exploration of piperidine derivatives for potential Substance P antagonists has been a significant area of research. Substance P is a neuropeptide associated with pain perception and the inflammatory response. Through structural modification and functional group transformation, derivatives of 2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine have been synthesized, showing promise as Substance P antagonists. This research avenue could lead to new pain management therapies and treatments for chronic inflammation (Rogiers et al., 2001).
Orientations Futures
The future directions for research on “2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine” and similar compounds could include further exploration of their synthesis methods, investigation of their potential pharmacological applications, and evaluation of their safety and efficacy in preclinical and clinical studies. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mécanisme D'action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been found to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, leading to diverse pharmacological effects .
Result of Action
Piperidine derivatives are known to have a wide range of biological and pharmaceutical activity .
Propriétés
IUPAC Name |
2-(1-cyclohexylsulfonylpiperidin-3-yl)oxypyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c19-22(20,14-6-2-1-3-7-14)18-10-4-5-13(12-18)21-15-11-16-8-9-17-15/h8-9,11,13-14H,1-7,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQSFUQDYMEGCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide](/img/structure/B2473785.png)
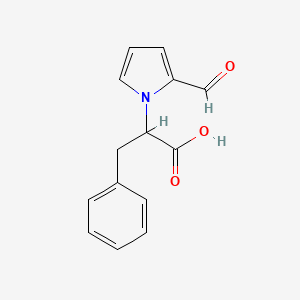
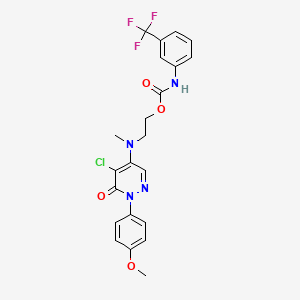
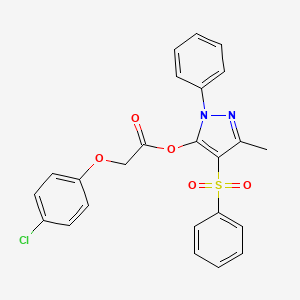
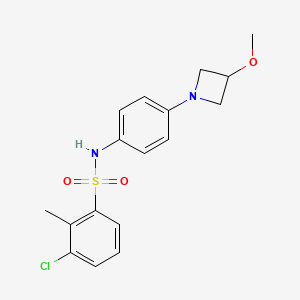
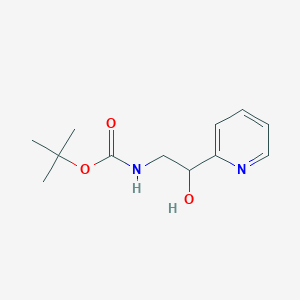
![2-sec-butyl-5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2473794.png)
![(2Z)-N-(4-chlorophenyl)-2-[(4-methylphenyl)diazenyl]-2-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B2473796.png)
![1-(4-chlorophenyl)-2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone](/img/structure/B2473797.png)

![3-methyl-2-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2473799.png)
![7-(3-chloro-4-methylphenyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2473801.png)
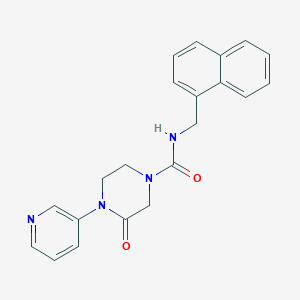
![4-(1-Azepanyl)-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B2473805.png)